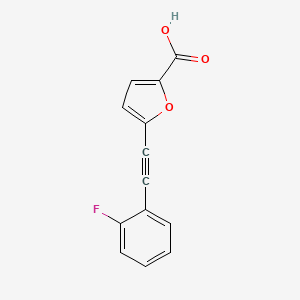

5-溴-1-乙氧基-2,3-二氟苯

描述

5-Bromo-1-ethoxy-2,3-difluorobenzene is an organic compound belonging to the family of difluorobenzenes. It is a colorless liquid at room temperature, and has a boiling point of 219°C and a melting point of -51°C. It is soluble in organic solvents such as ether and benzene. 5-Bromo-1-ethoxy-2,3-difluorobenzene is an important intermediate in the synthesis of a wide range of organic compounds, and has been used in the production of pharmaceuticals, dyes, and other industrial chemicals.

科学研究应用

电化学氟化

5-溴-1-乙氧基-2,3-二氟苯参与了芳香化合物的电化学氟化反应。Horio等人(1996年)研究了卤代苯的电解过程中1,4-二氟苯的形成机制,揭示了卤代和氟代化合物在电化学环境中的反应机理。该研究强调了反应机理中去卤-脱氟和氢析出之间的竞争 (Horio et al., 1996)。

光解离研究

Borg(2007年)对溴氟苯的光解离进行了研究,包括类似于5-溴-1-乙氧基-2,3-二氟苯的化合物。该研究利用从头算方法研究了溴-3,5-二氟苯的C-Br光解离,为光解离过程中的反应坐标和活化能提供了宝贵的见解 (Borg, 2007)。

二溴苯的合成

在有机合成领域,与5-溴-1-乙氧基-2,3-二氟苯相关的化合物被用作前体。Diemer等人(2011年)描述了合成1,2-二溴苯的方法,突出了它们在各种有机转化中的实用性,特别是在涉及苯亚炔中间体形成的反应中 (Diemer, Leroux, & Colobert, 2011)。

安全和危害

作用机制

Target of Action

5-Bromo-1-ethoxy-2,3-difluorobenzene is a chemical compound that is often used as a precursor in organic synthesis . The primary targets of this compound are typically other organic molecules, where it acts as a building block in the formation of more complex structures .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile (in this case, the 5-Bromo-1-ethoxy-2,3-difluorobenzene) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. As a precursor in organic synthesis, it can be involved in a wide range of reactions, each with their own unique pathways and downstream effects .

Pharmacokinetics

Like all compounds, its bioavailability and pharmacokinetic properties would be influenced by factors such as its chemical structure, the solvent used, and the specific conditions under which it is used .

Result of Action

The molecular and cellular effects of 5-Bromo-1-ethoxy-2,3-difluorobenzene’s action are again dependent on the specific reactions it is involved in. Generally speaking, its primary effect is the formation of new bonds and the creation of new organic compounds .

Action Environment

The action, efficacy, and stability of 5-Bromo-1-ethoxy-2,3-difluorobenzene can be influenced by a variety of environmental factors. These can include the temperature and pH of the reaction environment, the presence of other compounds, and the specific conditions under which the reaction is carried out .

属性

IUPAC Name |

5-bromo-1-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGBWRBQWZTQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611764 | |

| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204654-92-2 | |

| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)